Cas no 777952-91-7 (N-cyclobutylsulfamoyl chloride)

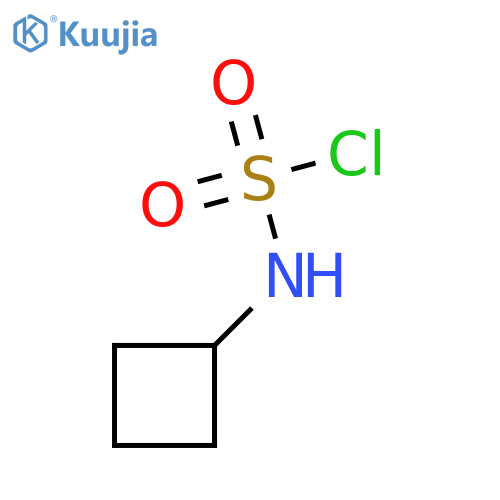

777952-91-7 structure

商品名:N-cyclobutylsulfamoyl chloride

N-cyclobutylsulfamoyl chloride 化学的及び物理的性質

名前と識別子

-

- CYCLOBUTANAMINE, N-(CHLOROSULFONYL)-

- Sulfamoyl chloride, N-cyclobutyl-

- N-cyclobutylsulfamoyl chloride

- 777952-91-7

- N-cyclobutylsulfamoylchloride

- SCHEMBL1659874

- KDVKENMVPSUFTF-UHFFFAOYSA-N

- EN300-1168264

- AKOS006336596

- cyclobutylsulfamoyl chloride

-

- インチ: InChI=1S/C4H8ClNO2S/c5-9(7,8)6-4-2-1-3-4/h4,6H,1-3H2

- InChIKey: KDVKENMVPSUFTF-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 168.9964274Da

- どういたいしつりょう: 168.9964274Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1

N-cyclobutylsulfamoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR0290T0-50mg |

N-cyclobutylsulfamoylchloride |

777952-91-7 | 95% | 50mg |

$336.00 | 2023-12-15 | |

| Enamine | EN300-1168264-250mg |

N-cyclobutylsulfamoyl chloride |

777952-91-7 | 95.0% | 250mg |

$481.0 | 2023-10-03 | |

| Enamine | EN300-1168264-50mg |

N-cyclobutylsulfamoyl chloride |

777952-91-7 | 95.0% | 50mg |

$226.0 | 2023-10-03 | |

| Enamine | EN300-1168264-5000mg |

N-cyclobutylsulfamoyl chloride |

777952-91-7 | 95.0% | 5000mg |

$2816.0 | 2023-10-03 | |

| 1PlusChem | 1P0290KO-2.5g |

N-cyclobutylsulfamoylchloride |

777952-91-7 | 95% | 2.5g |

$2414.00 | 2024-04-21 | |

| Enamine | EN300-1168264-10000mg |

N-cyclobutylsulfamoyl chloride |

777952-91-7 | 95.0% | 10000mg |

$4176.0 | 2023-10-03 | |

| Aaron | AR0290T0-250mg |

N-cyclobutylsulfamoylchloride |

777952-91-7 | 95% | 250mg |

$687.00 | 2023-12-15 | |

| Aaron | AR0290T0-500mg |

N-cyclobutylsulfamoylchloride |

777952-91-7 | 95% | 500mg |

$1068.00 | 2023-12-15 | |

| Aaron | AR0290T0-2.5g |

N-cyclobutylsulfamoylchloride |

777952-91-7 | 95% | 2.5g |

$2642.00 | 2023-12-15 | |

| Enamine | EN300-1168264-2500mg |

N-cyclobutylsulfamoyl chloride |

777952-91-7 | 95.0% | 2500mg |

$1903.0 | 2023-10-03 |

N-cyclobutylsulfamoyl chloride 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

777952-91-7 (N-cyclobutylsulfamoyl chloride) 関連製品

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量